

Introduction: The Structural Significance of 3-(Phenylsulfonyl)thiophene

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Compound of Interest

Compound Name: 3-(Phenylsulfonyl)thiophene

Cat. No.: B097782

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3-(Phenylsulfonyl)thiophene ($C_{10}H_8O_2S_2$) is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a phenylsulfonyl group.[1][2] Thiophene derivatives are crucial building blocks in medicinal chemistry and materials science, recognized for a wide array of biological activities and electronic properties.[3][4] The phenylsulfonyl moiety, a strong electron-withdrawing group, significantly modulates the electronic environment of the thiophene ring, influencing its reactivity, stability, and intermolecular interactions.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development program. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a complete and validated characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 3-(phenylsulfonyl)thiophene, both 1H and ^{13}C NMR are indispensable.

Expertise & Experience: Predicting the 1H and ^{13}C NMR Spectra

The substitution pattern on the thiophene ring and the electronic nature of the phenylsulfonyl group dictate the expected chemical shifts (δ). The sulfonyl group is strongly electron-withdrawing, which deshields adjacent protons and carbons, causing them to resonate at a higher frequency (downfield).

- ^1H NMR Analysis: The thiophene ring of a 3-substituted derivative gives rise to a characteristic ABX spin system for its three protons. The proton at the C2 position (H2) is expected to be the most deshielded due to its proximity to both the sulfur atom and the electron-withdrawing sulfonyl group. The phenyl group will present as a complex multiplet, with protons ortho to the sulfonyl group being the most deshielded.
- ^{13}C NMR Analysis: The carbon atom directly attached to the sulfonyl group (C3) will be significantly influenced, though its signal may be broadened or have a lower intensity. The other thiophene carbons (C2, C4, C5) will also show predictable shifts based on the substituent effect.^[5] The phenyl carbons will show four distinct signals due to symmetry.

Table 1: Predicted ^1H and ^{13}C NMR Spectroscopic Data for 3-(Phenylsulfonyl)thiophene in CDCl_3

Assignment	Predicted ¹ H Chemical Shift (δ , ppm)	Predicted Multiplicity & Coupling (J, Hz)	Predicted ¹³ C Chemical Shift (δ , ppm)
Thiophene Ring			
H2	~ 8.0 - 8.2	dd, J ≈ 3.0, 1.5 Hz	127.0 - 129.0
H4	~ 7.4 - 7.6	dd, J ≈ 5.0, 1.5 Hz	125.0 - 127.0
H5	~ 7.6 - 7.8	dd, J ≈ 5.0, 3.0 Hz	130.0 - 132.0
C3	-	-	138.0 - 141.0
Phenyl Ring			
H-ortho (2', 6')	~ 7.9 - 8.1	m	127.0 - 129.0
H-meta (3', 5')	~ 7.5 - 7.7	m	129.0 - 131.0
H-para (4')	~ 7.6 - 7.8	m	133.0 - 135.0
C-ipso (1')	-	-	140.0 - 143.0

Note: These are predicted values based on known substituent effects on thiophene and benzene rings. Actual experimental values may vary slightly.[\[5\]](#)

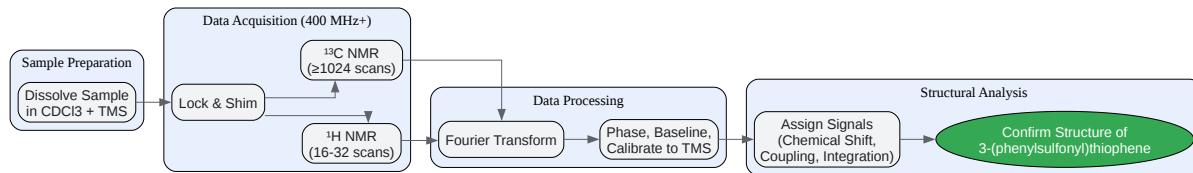
Trustworthiness: A Self-Validating Experimental Protocol for NMR

This protocol ensures high-quality, reproducible data.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **3-(phenylsulfonyl)thiophene** sample.
 - Dissolve the sample in ~0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.

- Instrument Setup:
 - Use a spectrometer with a field strength of at least 400 MHz for optimal signal dispersion.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
- ^1H NMR Acquisition:
 - Employ a standard single-pulse sequence.
 - Set the spectral width to cover a range of -1 to 10 ppm.
 - Acquire 16-32 scans to achieve an excellent signal-to-noise ratio.
 - Use a relaxation delay of 2-5 seconds to ensure quantitative integration.
- ^{13}C NMR Acquisition:
 - Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon.
 - Set the spectral width to 0-200 ppm.
 - Acquire a sufficient number of scans (typically 1024 or more) for good signal-to-noise, as ^{13}C has low natural abundance.
 - Use a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections.
 - Calibrate the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm.
 - Integrate the signals in the ^1H spectrum to confirm proton ratios.

Diagram: NMR Workflow and Structural Correlation



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Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a molecular fingerprint by probing the vibrational frequencies of chemical bonds. It is exceptionally useful for confirming the presence of key functional groups.

Expertise & Experience: Characteristic Vibrational Frequencies

For **3-(phenylsulfonyl)thiophene**, the most prominent and diagnostic absorption bands are associated with the sulfonyl (SO_2) group and the aromatic rings.

- SO_2 Group: Sulfones exhibit two strong, characteristic stretching vibrations: an asymmetric stretch (vas) and a symmetric stretch (vs).[6]
- Aromatic Rings: Both the thiophene and phenyl rings will show C-H stretching vibrations above 3000 cm^{-1} and C=C stretching vibrations in the $1600\text{--}1400 \text{ cm}^{-1}$ region.[7][8]

- C-S Bond: The carbon-sulfur bond of the thiophene ring also has characteristic vibrations, though they are typically weaker and appear in the fingerprint region.[8]

Table 2: Key IR Absorption Bands for 3-(Phenylsulfonyl)thiophene

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Assignment
Aromatic C-H Stretch	3100 - 3000	Medium-Weak	Thiophene & Phenyl C-H
SO ₂ Asymmetric Stretch	1330 - 1300	Strong	S=O stretch
SO ₂ Symmetric Stretch	1160 - 1120	Strong	S=O stretch
Aromatic C=C Stretch	1600 - 1450	Medium-Variable	Thiophene & Phenyl Rings
C-S Stretch	850 - 650	Medium-Weak	Thiophene Ring

Trustworthiness: Protocol for IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
- Sample Application:
 - Place a small amount (1-2 mg) of the solid **3-(phenylsulfonyl)thiophene** sample directly onto the ATR crystal.

- Apply firm and consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Scan the sample over the range of 4000 to 400 cm^{-1} .
 - Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The resulting spectrum is typically displayed in transmittance or absorbance.
 - Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

MS is a destructive technique that provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in structural confirmation.

Expertise & Experience: Fragmentation Pathway

Using Electron Ionization (EI), we expect to see a prominent molecular ion peak ($\text{M}^{+\cdot}$) corresponding to the exact mass of the molecule. The fragmentation of aryl sulfonyl compounds is well-documented.[\[9\]](#)

- Molecular Ion ($\text{M}^{+\cdot}$): The peak corresponding to the intact molecule after the loss of one electron. For $\text{C}_{10}\text{H}_8\text{O}_2\text{S}_2$, the monoisotopic mass is 223.9966 Da.[\[1\]](#)
- Key Fragments: The primary fragmentation pathways often involve the cleavage of the C-S and S-O bonds. Common fragments would include the loss of SO_2 (mass 64), leading to a biphenyl-type radical cation, or cleavage at the C(thiophene)-S(sulfonyl) bond.
 - $[\text{M} - \text{SO}_2]^+$.
 - $[\text{C}_6\text{H}_5\text{SO}_2]^+$ (m/z 141)

- $[\text{C}_4\text{H}_3\text{S}]^+$ (thienyl cation, m/z 83)
- $[\text{C}_6\text{H}_5]^+$ (phenyl cation, m/z 77)

Table 3: Predicted Mass Spectrometry Data (EI) for 3-(Phenylsulfonyl)thiophene

m/z (mass-to-charge ratio)	Proposed Ion/Fragment	Significance
~224	$[\text{C}_{10}\text{H}_8\text{O}_2\text{S}_2]^+$.	Molecular Ion ($\text{M}^+\cdot$)[10]
~159	$[\text{M} - \text{SO}_2\text{H}]^+$	Loss of sulfonyl radical
~141	$[\text{C}_6\text{H}_5\text{SO}_2]^+$	Phenylsulfonyl cation
~83	$[\text{C}_4\text{H}_3\text{S}]^+$	Thienyl cation
~77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

Trustworthiness: Protocol for MS Data Acquisition (EI-GC/MS)

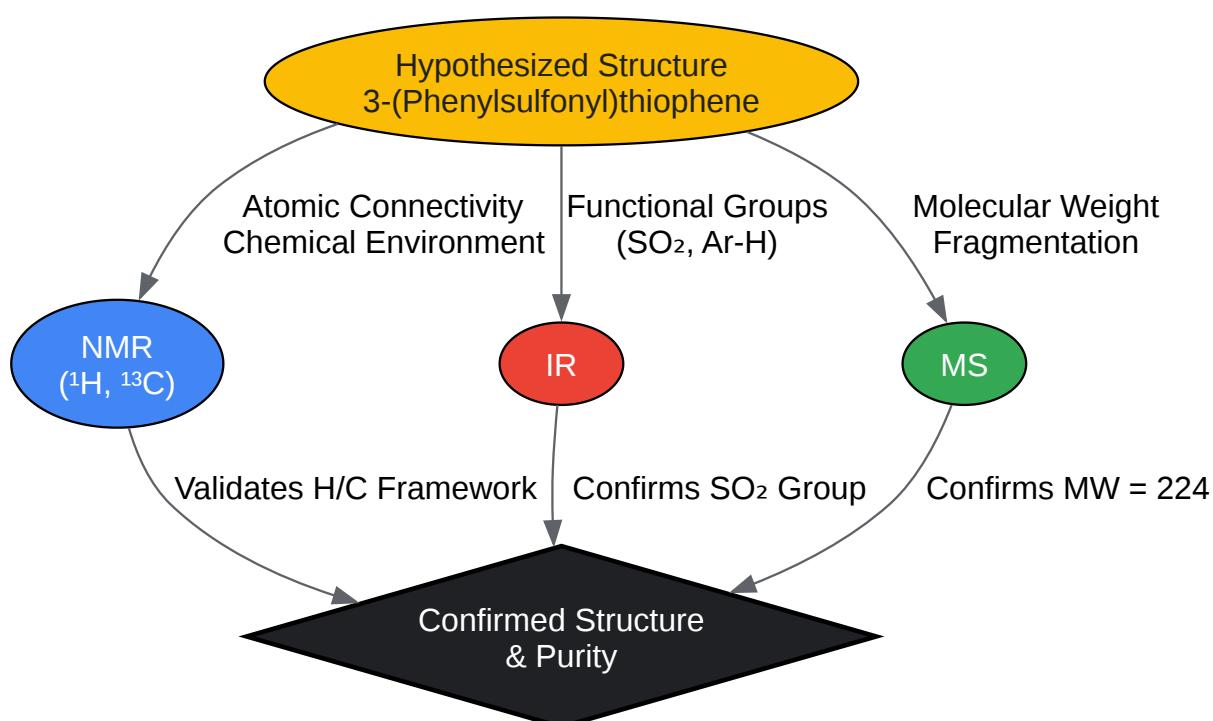
Gas Chromatography-Mass Spectrometry (GC/MS) is ideal for volatile, thermally stable compounds, providing both retention time (a measure of purity) and a mass spectrum.

- Sample Preparation:
 - Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Instrument Setup (GC):
 - Use a standard non-polar capillary column (e.g., DB-5ms).
 - Set a temperature program, for example: hold at 100°C for 1 min, then ramp at 10°C/min to 280°C and hold for 5 min.
 - Use helium as the carrier gas.
- Instrument Setup (MS):

- Use a standard electron ionization energy of 70 eV.
- Set the mass analyzer to scan a range of m/z 40-400.
- Data Acquisition and Analysis:
 - Inject a small volume (1 μ L) of the sample solution.
 - Identify the GC peak corresponding to **3-(phenylsulfonyl)thiophene**.
 - Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides a complete picture. The power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods.



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Caption: Integration of spectroscopic data for structural validation.

By combining these techniques, a scientist can confidently confirm the identity, structure, and purity of **3-(phenylsulfonyl)thiophene**. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the precise substitution pattern. IR spectroscopy provides unequivocal evidence for the presence of the critical phenylsulfonyl functional group. Finally, mass spectrometry confirms the correct molecular weight and provides fragmentation data consistent with the proposed structure. This multi-faceted approach forms a self-validating system essential for regulatory submission and advancing scientific discovery.

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